

Application Notes and Protocols for PBI-51 as a Fluorescent Probe

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Compound of Interest

Compound Name: PBI 51

Cat. No.: B1678569

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Introduction

PBI-51 is a novel fluorescent probe belonging to the perylene bisimide (PBI) family of organic dyes. PBI derivatives are known for their high photostability, strong fluorescence, and sensitivity to their local environment, making them excellent candidates for fluorescent probes in biological research. This document provides detailed application notes and protocols for the use of PBI-51 as a fluorescent probe for intracellular pH sensing in live cells. Its fluorescence is quenched at neutral pH and enhances significantly in acidic environments, making it a "turn-on" probe for visualizing acidic organelles or cellular compartments.

Principle of Action

The fluorescence of PBI-51 is based on a photo-induced electron transfer (PET) mechanism. At physiological pH, a tertiary amine group on the PBI-51 molecule readily donates an electron to the excited fluorophore, quenching its fluorescence. In an acidic environment, this amine group becomes protonated, which inhibits the PET process. This inhibition leads to a significant increase in fluorescence intensity, allowing for the visualization of acidic compartments within cells, such as lysosomes and endosomes.

Quantitative Data Summary

The following table summarizes the key quantitative properties of the PBI-51 fluorescent probe.

Property	Value
Excitation Maximum (λ_{ex})	488 nm
Emission Maximum (λ_{em})	535 nm
Molar Extinction Coefficient	$\sim 45,000 \text{ M}^{-1}\text{cm}^{-1}$
Quantum Yield (Φ) at pH 7.4	< 0.05
Quantum Yield (Φ) at pH < 5.5	> 0.6
Recommended Working Concentration	1 - 10 μM
Optimal Incubation Time	15 - 30 minutes

Experimental Protocols

Protocol 1: Live Cell Staining and Imaging of Acidic Organelles

This protocol describes the use of PBI-51 for staining and visualizing acidic organelles, such as lysosomes, in live cultured cells.

Materials:

- PBI-51 stock solution (1 mM in DMSO)
- Live-cell imaging medium (e.g., DMEM, phenol red-free)
- Phosphate-buffered saline (PBS)
- Cultured mammalian cells (e.g., HeLa, A549) grown on glass-bottom dishes
- Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

- Cell Preparation:

- Plate cells on glass-bottom dishes at an appropriate density to reach 60-70% confluency on the day of the experiment.
- Allow cells to adhere and grow overnight in a CO₂ incubator at 37°C.
- Preparation of Staining Solution:
 - Prepare a fresh working solution of PBI-51 by diluting the 1 mM stock solution in pre-warmed (37°C) live-cell imaging medium to a final concentration of 1-10 µM.
 - Vortex the solution gently to ensure it is well mixed.
- Cell Staining:
 - Remove the culture medium from the cells and wash once with pre-warmed PBS.
 - Add the PBI-51 staining solution to the cells and incubate for 15-30 minutes in a CO₂ incubator at 37°C.
- Washing:
 - Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium to remove any excess probe.
- Imaging:
 - Add fresh, pre-warmed live-cell imaging medium to the cells.
 - Image the cells immediately using a fluorescence microscope.
 - Use the 488 nm laser line for excitation and collect the emission signal around 535 nm.

Protocol 2: Flow Cytometry Analysis of Cellular Acidification

This protocol provides a method for quantifying changes in cellular acidification using PBI-51 and flow cytometry.

Materials:

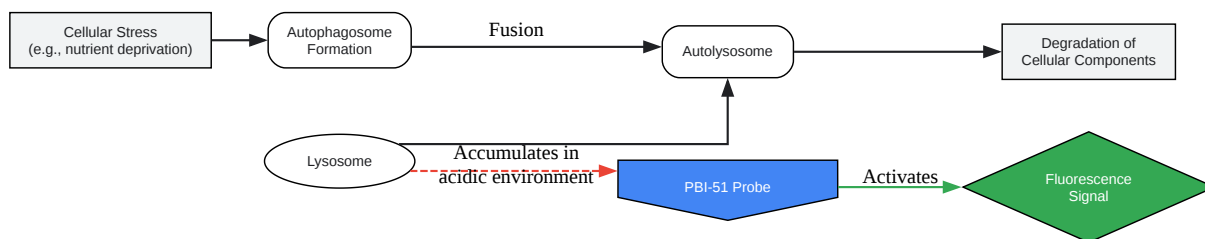
- PBI-51 stock solution (1 mM in DMSO)
- Cell suspension in PBS or a suitable buffer
- Flow cytometry tubes
- Flow cytometer with a 488 nm laser

Procedure:

- Cell Preparation:
 - Harvest cells and prepare a single-cell suspension at a concentration of 1×10^6 cells/mL in PBS.
- Cell Staining:
 - Add PBI-51 to the cell suspension to a final concentration of 5 μ M.
 - Incubate for 20 minutes at 37°C, protected from light.
- Analysis:
 - Analyze the stained cells directly on the flow cytometer without a wash step.
 - Excite the cells using the 488 nm laser and collect the fluorescence emission in the green channel (e.g., FITC channel).
 - Use unstained cells as a negative control to set the baseline fluorescence.

Visualizations

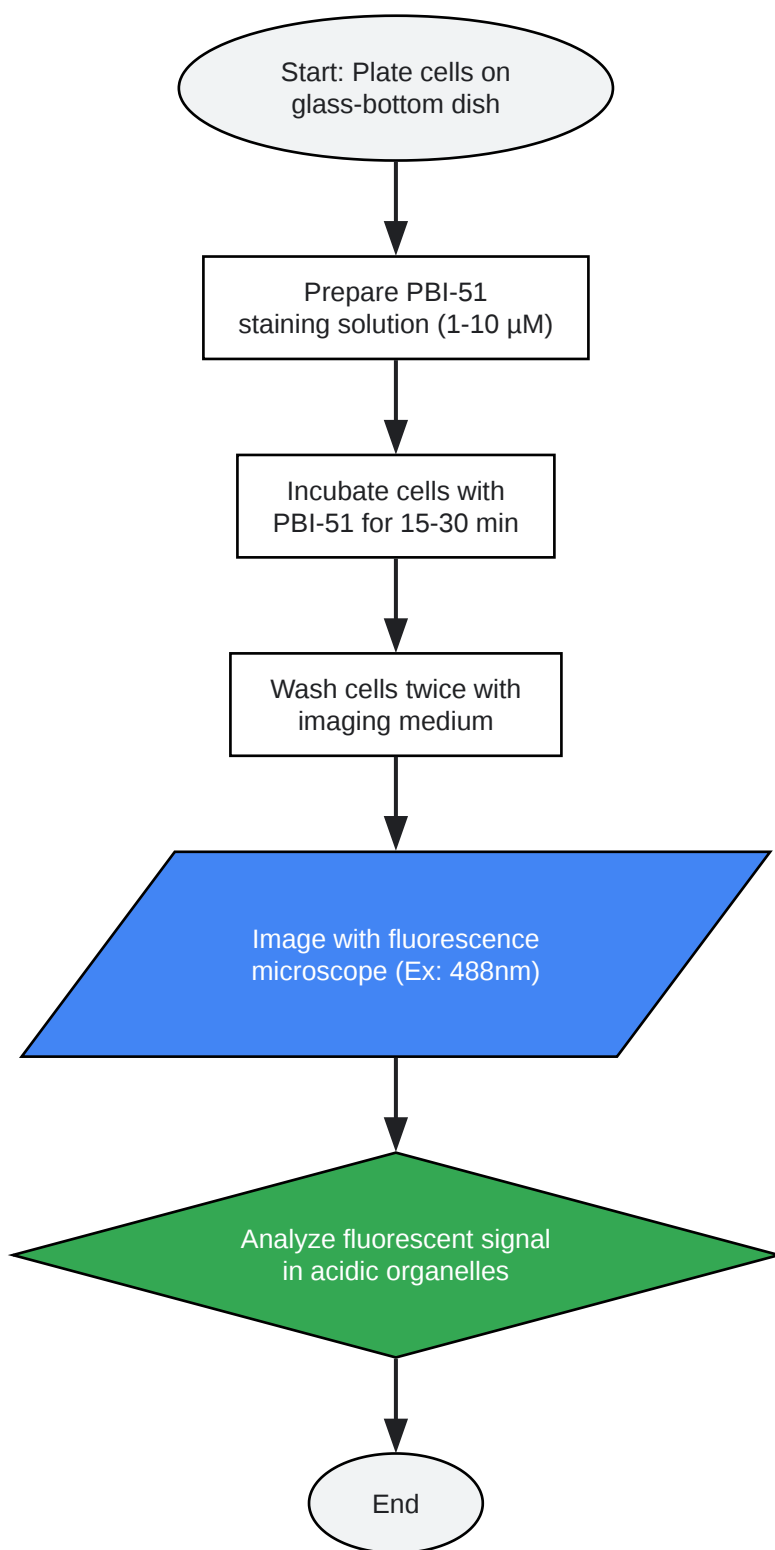
Signaling Pathway: Autophagy and Lysosomal Acidification



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Caption: PBI-51 accumulates in acidic lysosomes, providing a fluorescent readout of lysosomal activity, a key component of autophagy.

Experimental Workflow: Live Cell Imaging with PBI-51



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Caption: A streamlined workflow for staining and imaging live cells using the PBI-51 fluorescent probe.

- To cite this document: BenchChem. [Application Notes and Protocols for PBI-51 as a Fluorescent Probe]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678569#how-to-use-pbi-51-as-a-fluorescent-probe]

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